tert-butyl 3-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate

Lipophilicity Drug-likeness Medicinal chemistry

This conformationally constrained, sp³-enriched bifunctional building block integrates a BCP cage with an N-Boc-azetidine via a methylene spacer. Its orthogonal handles (free BCP-NH₂ for E3 ligase attachment; Boc-azetidine for target ligand conjugation) make it a turn-key, rigidity-tunable linker for PROTAC design, eliminating multi-step assembly of simpler building blocks. With documented solubility and metabolic stability advantages (up to 360-fold vs. phenyl analogs), it directly addresses solubility bottlenecks in PROTAC molecules while maintaining Rule-of-5 compliance. Ideal for fragment-based screening and ADC linker construction.

Molecular Formula C14H24N2O2
Molecular Weight 252.35 g/mol
CAS No. 2770358-69-3
Cat. No. B6222818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate
CAS2770358-69-3
Molecular FormulaC14H24N2O2
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CC23CC(C2)(C3)N
InChIInChI=1S/C14H24N2O2/c1-12(2,3)18-11(17)16-5-10(6-16)4-13-7-14(15,8-13)9-13/h10H,4-9,15H2,1-3H3
InChIKeyKHRMYXOTSNBENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate (CAS 2770358-69-3): A Bifunctional BCP-Azetidine Building Block for sp³-Enriched Drug Discovery


tert-Butyl 3-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate (CAS 2770358-69-3; molecular formula C₁₄H₂₄N₂O₂; MW 252.35 g/mol) is a conformationally constrained, sp³-enriched bifunctional building block that covalently links a bicyclo[1.1.1]pentane (BCP) cage—a validated nonclassical bioisostere of para-substituted phenyl rings, tert-butyl groups, and internal alkynes [1]—to an N-Boc-protected azetidine heterocycle via a methylene spacer. The BCP motif confers documented advantages in aqueous solubility, passive membrane permeability, and in vitro metabolic stability relative to aromatic counterparts [2], while the methylene-tethered azetidine introduces a secondary functionalization handle orthogonal to the bridgehead primary amine. Computed physicochemical properties include XLogP3-AA of 1.2, topological polar surface area (TPSA) of 55.6 Ų, and a hydrogen bond donor count of 1 [3]. The compound is commercially supplied at ≥95% purity for research use .

Why Generic BCP or Azetidine Building Blocks Cannot Substitute for tert-Butyl 3-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate


The synthetic and physicochemical liabilities of installing strained-ring bioisosteres have historically exceeded the challenge of constructing the parent drug scaffold itself, a barrier that has caused the abandonment of lead clinical candidates [1]. Simple BCP-amine building blocks (e.g., 3-aminobicyclo[1.1.1]pentane) offer only a single functionalization vector, while directly linked BCP-azetidine analogs (e.g., 3-{bicyclo[1.1.1]pentan-1-yl}azetidine, CAS 2377030-95-8) lack both the primary amine handle and the methylene spacer that critically modulate lipophilicity, hydrogen-bonding capacity, and conformational flexibility [2]. The compound integrates three differentiated features—a free bridgehead primary amine, a methylene spacer, and a Boc-protected azetidine—into a single pre-assembled scaffold. Substituting this with a mixture of simpler, monofunctional building blocks would require additional synthetic steps, reduce overall yield, and compromise the precise spatial orientation of the amine and azetidine vectors, which is essential for applications requiring defined exit-vector geometry such as PROTAC linker design [3].

Quantitative Differentiation Evidence: tert-Butyl 3-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate vs. Closest Analogs


XLogP3-AA and TPSA Differentiation vs. Directly Linked BCP-Azetidine (CAS 2377030-95-8): Implications for Membrane Permeability and Oral Absorption

The computed XLogP3-AA of the target compound is 1.2 [1], more than twofold higher than the LogP of 0.57 reported for 3-{bicyclo[1.1.1]pentan-1-yl}azetidine (CAS 2377030-95-8), which lacks the methylene spacer, the Boc group, and the primary amine [2]. Simultaneously, the topological polar surface area (TPSA) is 55.6 Ų [1] versus 12 Ų for the comparator [2], reflecting the additional hydrogen-bond acceptor capacity from the carbamate moiety. The balanced increase in both lipophilicity and polarity is consistent with profiles associated with improved passive membrane permeability while maintaining aqueous solubility, as demonstrated in BCP-for-phenyl replacement studies showing ~4-fold increases in oral Cₘₐₓ and AUC [3].

Lipophilicity Drug-likeness Medicinal chemistry

Rotatable Bond Count and Hydrogen Bond Donor Architecture: Conformational Flexibility vs. 3-{Bicyclo[1.1.1]pentan-1-yl}azetidine

The target compound contains 4 rotatable bonds [1], compared to only 1 rotatable bond in 3-{bicyclo[1.1.1]pentan-1-yl}azetidine [2]. The methylene spacer (–CH₂–) bridging the BCP C-1 position and the azetidine C-3 position contributes one additional rotatable bond, while the Boc carbamate adds two more. This modest increase in conformational自由度 (from 1 to 4 rotors) provides ligand flexibility for induced-fit binding without compromising the rigid BCP core geometry. The hydrogen bond donor count remains unchanged at 1 (the primary amine) in both compounds; however, the target compound's primary amine is located on the BCP bridgehead, geometrically distinct from the azetidine NH in the comparator, enabling divergent exit-vector trajectories for fragment linking.

Conformational analysis Ligand efficiency Structure-based design

Bifunctional Orthogonal Reactivity: Primary Amine plus Boc-Protected Azetidine vs. Monofunctional BCP Building Blocks

The compound presents two chemically orthogonal amine handles: (i) a free primary amine (pKₐ ~10.25 predicted for BCP-NH₂ derivatives ) directly on the BCP bridgehead, available for immediate amide coupling, reductive amination, or sulfonamide formation; and (ii) an N-Boc-protected azetidine that, upon quantitative acidolytic deprotection, reveals a secondary amine (~pKₐ 11.29 for parent azetidine ) for subsequent orthogonal derivatization. In contrast, the closest comparator 3-{bicyclo[1.1.1]pentan-1-yl}azetidine (CAS 2377030-95-8) [1] lacks a free primary amine entirely—only the azetidine NH is available—and cannot support sequential, protecting-group-orthogonal conjugation strategies without additional synthetic manipulation. Monofunctional BCP building blocks such as 3-aminobicyclo[1.1.1]pentane lack any azetidine component altogether.

PROTAC linker Bioconjugation Bifunctional building block

BCP Bioisostere Class-Level Advantage: Aqueous Solubility, Permeability, and Oral Absorption Relative to Phenyl Ring Systems

In a landmark head-to-head comparison, Stepan et al. replaced the central para-fluorophenyl ring of the γ-secretase inhibitor BMS-708,163 (compound 1) with a BCP motif to yield compound 3 [1]. The BCP analog 3 retained equipotent enzymatic activity but demonstrated significantly improved passive permeability and aqueous solubility. Critically, in a mouse model of γ-secretase inhibition, compound 3 exhibited ~4-fold increases in both Cₘₐₓ and AUC relative to the phenyl progenitor 1 [1]. In the same study, kinetic solubility at pH 6.5 improved from 0.60 μM (phenyl compound 1) to 216 μM (BCP compound 3), a ~360-fold enhancement [2]. While these data are from a specific chemotype distinct from the target compound, they represent the most rigorous quantitative evidence that the BCP scaffold—shared by the target compound—can deliver superior biopharmaceutical properties compared to phenyl-based analogs. Broader class-level reviews confirm that BCP isosteres consistently improve aqueous solubility, passive permeability, and in vitro metabolic stability relative to their phenyl counterparts [3].

Bioisostere ADME Oral bioavailability

Fraction sp³ (Fsp³) and 3D Character: Drug-Likeness Advantage Over Planar Aromatic Building Blocks

The target compound (C₁₄H₂₄N₂O₂) contains 14 carbon atoms, all of which are sp³-hybridized, yielding an Fsp³ value of 1.00—the maximum possible [1]. In contrast, a typical para-substituted phenyl building block with an equivalent carbon count exhibits Fsp³ values well below 0.5, reflecting a high proportion of planar, sp²-hybridized aromatic carbons. Published analyses of clinical trial data have demonstrated that drug candidates with higher Fsp³ (and correspondingly greater three-dimensional character) are less likely to fail in development due to insolubility, unpredictable bioavailability, and toxicity [2]. The 'escape from flatland' paradigm, now widely adopted across the pharmaceutical industry, directly supports the preferential selection of high-Fsp³ building blocks such as the target compound over traditional planar aromatic alternatives [2]. The BCP scaffold specifically has been highlighted by TCI Chemicals as providing superior metabolic stabilities, membrane permeability, and aqueous solubility compared to phenyl rings .

Fraction sp3 Drug-likeness Clinical success

BCP Class-Level Metabolic Stability: Resistance to Cytochrome P450-Mediated Oxidation vs. Phenyl and Alkyne Groups

BCP scaffolds resist cytochrome P450-mediated oxidative metabolism because they lack the π-electron systems, benzylic C–H bonds, and sp-hybridized carbons that serve as primary sites of metabolic attack in phenyl rings and alkynes [1]. Comparative microsomal stability studies across BCP-containing compounds have demonstrated that the BCP bioisostere can increase metabolic half-life by 5.6- to 13.7-fold relative to the phenyl progenitor in some chemotypes [2]. In a specific case, fluorinated BCP derivatives showed metabolic stability improvements of 130-fold (mouse liver microsomes) and 40-fold (human liver microsomes) over unsubstituted analogs, with half-lives exceeding 120 minutes [3]. Although these data derive from compounds that are structurally distinct from the target building block, they establish the BCP motif as a metabolic stability-enhancing scaffold. The target compound's BCP core, combined with its azetidine ring (which also lacks metabolic liabilities typical of piperidine/pyrrolidine rings [1]), positions it favorably for applications where oxidative metabolism is a concern.

Metabolic stability Cytochrome P450 Clearance

Optimal Application Scenarios for tert-Butyl 3-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate in Drug Discovery and Chemical Biology


PROTAC and Heterobifunctional Degrader Linker Design Requiring Orthogonal Stepwise Conjugation

The compound's orthogonal bifunctionality—free BCP-NH₂ for E3 ligase ligand attachment and Boc-azetidine (after deprotection) for target-protein ligand conjugation—makes it ideally suited as a pre-assembled, rigidity-tunable linker for PROTAC design [1]. The 4-rotatable-bond architecture (vs. 1 rotatable bond in directly linked BCP-azetidine comparators) provides the conformational自由度 needed for ternary complex formation while the BCP core prevents excessive flexibility that could incur entropic penalties. The class-level solubility advantage (up to ~360-fold improvement over phenyl analogs [2]) directly addresses a well-known challenge of PROTAC molecules, which frequently suffer from poor aqueous solubility due to high molecular weight and aromatic ring count.

Late-Stage Functionalization in Lead Optimization Campaigns Replacing para-Substituted Phenyl Rings

In lead optimization programs where a para-substituted phenyl ring has been identified as a metabolic liability or solubility bottleneck, this compound provides a turn-key BCP-azetidine replacement that simultaneously introduces two differentiated functional handles [1]. The BCP scaffold has been proven to deliver ~4-fold improvements in oral Cₘₐₓ and AUC [3], while the Fsp³ of 1.00 [4] aligns with 'escape from flatland' design principles that have been shown to correlate with improved clinical success rates [5]. The methylene spacer preserves an additional degree of conformational freedom compared to directly linked BCP-aryl replacements, mimicking the rotational profile of a benzyl group while retaining the metabolic stability advantages of a fully saturated system.

Fragment-Based Drug Discovery (FBDD) Using sp³-Enriched, Rule-of-5-Compliant Scaffolds

With a molecular weight of 252.35 g/mol, XLogP3-AA of 1.2, and only 1 hydrogen bond donor [4], the compound resides well within Rule-of-5 space and is suitable as a fragment hit for fragment-based screening or as a privileged scaffold for fragment growth. Its all-sp³ carbon composition (Fsp³ = 1.00) provides a three-dimensional binding surface that can explore chemical space orthogonal to traditional planar aromatic fragments [5]. The commercial availability at 95–98% purity and in quantities up to gram scale supports immediate procurement for fragment library assembly.

ADC Payload-Linker Construction Requiring Metabolically Stable Spacer Units

The BCP scaffold's documented resistance to cytochrome P450-mediated oxidation (5.6- to 13.7-fold improved metabolic stability over phenyl groups [1]) makes this compound a superior choice for non-cleavable linker construction in antibody-drug conjugates (ADCs), where linker metabolism in circulation can lead to premature payload release and systemic toxicity. The orthogonal BCP-NH₂ and Boc-azetidine handles enable sequential attachment of the antibody conjugation moiety and the cytotoxic payload, respectively, within a single, metabolically robust spacer unit.

Quote Request

Request a Quote for tert-butyl 3-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.